molecular formula C7H8BClO2 B064042 3-Chloro-4-methylphenylboronic acid CAS No. 175883-63-3

3-Chloro-4-methylphenylboronic acid

Cat. No.: B064042
CAS No.: 175883-63-3
M. Wt: 170.40 g/mol
InChI Key: YTJUYWRCAZWVSX-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenylboronic acid is a high-value boronic acid derivative extensively utilized as a key synthetic intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a carbon-carbon bond between the boronic acid and a wide range of organic halides, facilitating the efficient construction of complex biaryl structures. The presence of both the chloro and methyl substituents on the phenyl ring makes this compound a versatile and privileged building block in medicinal chemistry and materials science. Researchers employ it to introduce the sterically and electronically distinct 3-chloro-4-methylphenyl moiety into target molecules, which is a common pharmacophore in the development of active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials. The chlorine atom serves as a handle for further functionalization, while the methyl group can influence the compound's lipophilicity and metabolic stability. Supplied with high purity and lot-specific analytical data (including NMR and HPLC), this reagent is essential for exploratory synthesis in drug discovery programs and the development of novel functional materials. Proper handling procedures should be followed, and it is critical to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)boronic acid
Source PubChem
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InChI

InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJUYWRCAZWVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397382
Record name 3-Chloro-4-methylphenylboronic acid
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Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175883-63-3
Record name B-(3-Chloro-4-methylphenyl)boronic acid
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Record name 3-Chloro-4-methylphenylboronic acid
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Record name 3-Chloro-4-methylphenylboronic acid
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Physicochemical Properties of 3 Chloro 4 Methylphenylboronic Acid

Molecular Structure and Formula

3-Chloro-4-methylphenylboronic acid is characterized by a benzene (B151609) ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom at position 3, and a methyl group at position 4.

Molecular Identifiers

Identifier Value
Molecular Formula C₇H₈BClO₂ sigmaaldrich.comsynblock.comguidechem.com
SMILES String Cc1ccc(cc1Cl)B(O)O sigmaaldrich.com

| InChI Key | YTJUYWRCAZWVSX-UHFFFAOYSA-N sigmaaldrich.com |

Key Physical and Chemical Characteristics

The compound is typically a white to off-white solid, appearing as a crystalline powder or flakes. sigmaaldrich.comchemicalbook.com Its properties are well-documented, making it a reliable reagent in synthesis.

Physical and Chemical Data

Property Value Source(s)
Molecular Weight 170.40 g/mol sigmaaldrich.comsamaterials.comsynblock.com
Melting Point 228-232 °C sigmaaldrich.com
CAS Number 175883-63-3 sigmaaldrich.comsynblock.comchemicalbook.com

| Form | Solid | sigmaaldrich.comsamaterials.com |

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 4 Methylphenylboronic Acid

Lewis Acidity and Its Role in Reversible Bond Formation with Lewis Bases

A defining characteristic of boronic acids, including 3-chloro-4-methylphenylboronic acid, is the Lewis acidic nature of the boron atom. A Lewis acid is a chemical species with a vacant orbital capable of accepting an electron pair from a Lewis base, which is a species with a filled orbital containing a shareable electron pair. wikipedia.org In this compound, the boron atom possesses an empty p-orbital, making it an electrophilic center.

This Lewis acidity allows this compound to form reversible dative bonds with Lewis bases. Lewis bases, such as amines, hydroxides, and even some solvents, can donate a lone pair of electrons to the boron atom, forming a Lewis adduct. wikipedia.org This interaction is a fundamental aspect of its chemistry and plays a crucial role in many of its catalytic applications. The formation of these adducts can alter the reactivity of the boronic acid and is often a key step in catalytic cycles.

Carbon-Boron Bond Transformations

The carbon-boron (C-B) bond in this compound is a focal point of its reactivity, undergoing various transformations that are synthetically valuable.

Oxidative Carbon-Boron Bond Cleavage and Aryl Radical Generation

The C-B bond in arylboronic acids can be cleaved under oxidative conditions to generate aryl radicals. fudan.edu.cnresearchgate.net This process typically involves the reaction of the boronic acid with an oxidizing agent, which can lead to the homolytic cleavage of the C-B bond. The resulting 3-chloro-4-methylphenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as additions to double bonds or aromatic systems, making it a useful tool for forming new carbon-carbon bonds. Studies have shown that the generation of aryl radicals from arylboronic esters can be achieved under mild, metal-free aqueous conditions using reagents like ammonium (B1175870) persulfate. researchgate.net

Mechanisms of Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This reaction is often considered an undesired side reaction in cross-coupling reactions that utilize boronic acids. The mechanism of protodeboronation can be influenced by the reaction conditions, particularly the pH. In aqueous media, two primary pathways have been identified: a general acid-catalyzed mechanism and a specific base-catalyzed mechanism. wikipedia.org The acid-catalyzed process involves the reaction of the boronic acid with an acid, while the base-catalyzed pathway proceeds through the formation of a boronate intermediate, which then reacts with water. wikipedia.org

Influence of Substituent Effects on Reactivity

The chlorine and methyl groups on the aromatic ring of this compound significantly influence its reactivity.

Impact of Ortho-Substituents on Catalytic Reactivity

While this compound does not have an ortho-substituent relative to the boronic acid group, the principles of ortho-substituent effects are crucial in understanding the broader context of arylboronic acid reactivity. Ortho-substituents can exert significant steric hindrance around the boron center, which can influence the rate and selectivity of reactions. rsc.orgnih.gov For instance, in some catalytic processes, bulky ortho-substituents can prevent the coordination of other molecules to the boron atom, thereby accelerating the desired reaction pathway. rsc.org They can also direct reactions to specific positions on the aromatic ring. nih.gov The absence of an ortho-substituent in this compound means that its reactivity is primarily governed by electronic effects and the steric influence of the meta-chloro and para-methyl groups.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound175883-63-3C₇H₈BClO₂170.40228-232
3-Chloro-4-fluorophenylboronic acid144432-85-9C₆H₅BClFO₂174.37242-247
3-Chloro-4-methylbenzoic acid5162-82-3C₈H₇ClO₂170.59Not Available

Adduct Formation and Characterization of Reaction Intermediates

The reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is intrinsically linked to the formation of various adducts and transient reaction intermediates. Understanding these species is crucial for elucidating reaction mechanisms and optimizing synthetic protocols.

The initial step in many reactions involving boronic acids is the formation of a boronate species. In the presence of a base, this compound can be converted to the corresponding trihydroxyborate. This activation is a critical prelude to the transmetalation step in Suzuki-Miyaura coupling, where the organic moiety is transferred from the boron atom to the palladium center.

The characterization of adducts of this compound can be performed using techniques such as mass spectrometry. Computational models can predict the collision cross-section (CCS) values for various adducts, providing valuable information for their identification. The predicted CCS values for several adducts of this compound are presented in the interactive table below. uni.lu

Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 171.03788 129.3
[M+Na]⁺ 193.01982 138.8
[M-H]⁻ 169.02332 130.9
[M+NH₄]⁺ 188.06442 149.8
[M+K]⁺ 208.99376 135.0
[M+H-H₂O]⁺ 153.02786 125.8
[M+HCOO]⁻ 215.02880 146.3
[M+CH₃COO]⁻ 229.04445 173.5
[M+Na-2H]⁻ 191.00527 134.3
[M]⁺ 170.03005 130.1
[M]⁻ 170.03115 130.1

m/z: mass-to-charge ratio of the adduct. Data sourced from computational predictions. uni.lu

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, proceeds through a well-established catalytic cycle involving a palladium catalyst. libretexts.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X. libretexts.org

Transmetalation: The activated boronic acid (in the form of a boronate) reacts with the Pd(II) intermediate. The organic group from the boronic acid (in this case, the 3-chloro-4-methylphenyl group) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex, Ar-Pd-Ar'. libretexts.org

Reductive Elimination: This final step involves the formation of the new C-C bond in the desired biaryl product (Ar-Ar') and the regeneration of the active Pd(0) catalyst. libretexts.org

While the general mechanism is understood, detailed investigations into specific substrates like this compound are crucial. The electronic and steric properties of the substituents on the phenylboronic acid can significantly influence the rates and efficiencies of these steps. The chloro and methyl groups on the aromatic ring of the title compound will affect the electron density of the boronic acid and its subsequent reactivity.

The characterization of the transient intermediates in the catalytic cycle, such as the arylpalladium(II) boronate complexes, is challenging due to their short lifetimes. acs.org Advanced spectroscopic techniques, including NMR spectroscopy, and computational studies are often employed to gain insights into their structure and behavior. nih.govrsc.orgchemrxiv.org For instance, studies on similar arylboronic acids have successfully characterized pre-transmetalation intermediates where a Pd-O-B linkage is present. nih.gov These findings provide a framework for understanding the specific intermediates that would be formed during reactions involving this compound.

Advanced Applications in Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, enabling the formation of bonds between two different fragments with the aid of a metal catalyst. 3-Chloro-4-methylphenylboronic acid is an important substrate in this class of reactions, particularly in palladium-catalyzed processes.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgnih.gov The reaction typically involves a palladium catalyst, a base, and the coupling of an organoborane with a halide or triflate. youtube.com In this context, this compound functions as the organoborane partner, facilitating the creation of biaryl structures and other conjugated systems. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Regioselectivity and atropselectivity are critical challenges in the synthesis of complex biaryl compounds. The substitution pattern of this compound, with substituents ortho to the boronic acid group, can influence the rotational dynamics around the newly formed C-C bond. Research into the coupling of sterically hindered or ortho-substituted boronic acids, such as ortho-methoxyphenylboronic acid, with multiply substituted coupling partners has demonstrated that regioselective and even atropselective outcomes are achievable. researchgate.net

In such reactions, the choice of catalyst, ligands, and reaction conditions can direct the coupling to a specific position on a polyhalogenated aromatic ring. Furthermore, when coupling with other ortho-substituted partners, the steric hindrance can lead to the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond. Studies have shown that the presence of an ortho-substituent can help stabilize the transition state, leading to the selective formation of one atropisomer over another. researchgate.net While specific studies on the atropselective coupling of this compound are not detailed, the principles derived from similar ortho-substituted systems suggest its potential for use in stereoselective synthesis. researchgate.net

This compound demonstrates broad applicability by successfully coupling with a wide range of partners. The Suzuki-Miyaura reaction is not limited to aryl bromides and iodides; advancements have expanded the scope to include more cost-effective but less reactive aryl chlorides. libretexts.orgresearchgate.net This is often achieved by using bulky, electron-rich phosphine (B1218219) ligands that promote the challenging oxidative addition step. libretexts.orgyoutube.com

The reaction's versatility extends to various types of coupling partners beyond aryl halides.

Table 1: Examples of Coupling Partners for Suzuki-Miyaura Reactions

Coupling Partner ClassSpecific ExampleTypical Catalyst SystemResulting Structure
Aryl Halides 4-BromotoluenePd(PPh₃)₄, Na₂CO₃Biaryl
Heteroaryl Halides 2-BromonaphthalenePd-G3, AntPhos, TMSOK nih.govAryl-heteroaryl
Aryl Chlorides 7-chloro-1H-pyrrolo[2,3-c]pyridine researchgate.netXPhos-PdG2, K₃PO₄Aryl-heteroaryl
Aryl Tosylates p-Tolyl tosylatePd(OAc)₂, SPhos, K₃PO₄Biaryl
Olefins (Heck-type) Styrene (B11656) (in domino reactions) researchgate.netPd(OAc)₂, P(o-tol)₃Substituted Alkene

This table is for illustrative purposes based on the general scope of Suzuki-Miyaura couplings.

The development of robust catalyst systems has been crucial for expanding this substrate scope, enabling the synthesis of a diverse array of complex molecules from readily available starting materials. nih.gov

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. This compound can be incorporated into such sequences. A notable example is a domino Heck-Suzuki reaction, where an intramolecular Heck reaction is followed by an intermolecular Suzuki-Miyaura coupling. researchgate.net In a hypothetical sequence, a substrate could first undergo cyclization via a Heck reaction, and the resulting intermediate could then be coupled with this compound to rapidly build molecular complexity. researchgate.netyoutube.com These one-pot procedures streamline synthetic pathways, reduce waste, and provide rapid access to intricate molecular architectures. youtube.com

Beyond the well-established C-C bond formation, arylboronic acids are increasingly used for the construction of carbon-heteroatom bonds, including C-N, C-S, and C-O bonds. These transformations provide direct routes to important functional groups and are of great interest in medicinal and materials chemistry.

A significant application of arylboronic acids is in the formation of carbon-oxygen bonds. One of the simplest yet most valuable C-O bond-forming reactions is the ipso-hydroxylation of the boronic acid itself. This reaction replaces the boronic acid functional group with a hydroxyl group, effectively converting an arylboronic acid into its corresponding phenol (B47542).

For this compound, this transformation yields 3-Chloro-4-methylphenol. sigmaaldrich.com The reaction is typically achieved under mild oxidative conditions, using reagents such as hydrogen peroxide (H₂O₂) or Oxone®. The process involves the formation of a boronate intermediate which then undergoes rearrangement to place the oxygen atom between the boron and the aromatic ring, followed by hydrolysis to release the phenol. This method provides a straightforward alternative to other phenol synthesis routes which may require harsher conditions or less accessible starting materials.

Carbon-Heteroatom (C-X) Bond Forming Reactions

C-N Bond Formation (e.g., Amination Reactions)

The construction of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. This compound is a key reagent in modern amination reactions, which are generally more functional-group-tolerant and occur under milder conditions than classical methods. Two prominent copper- and palladium-catalyzed methods, the Chan-Lam amination and the Buchwald-Hartwig amination, are notable.

The Chan-Lam amination facilitates the formation of aryl C-N bonds by coupling an arylboronic acid with an amine, amide, or other N-H containing compound. organic-chemistry.orgnrochemistry.com This reaction is typically catalyzed by a copper salt, such as copper(II) acetate (B1210297), and can often be performed in the presence of air, making it operationally simple. organic-chemistry.orgnrochemistry.com The reaction proceeds through a proposed mechanism involving transmetalation of the aryl group from boron to the copper center, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. nrochemistry.com

Alternatively, the Buchwald-Hartwig amination employs a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or pseudohalides. wikipedia.orgacsgcipr.org While the traditional substrates are aryl halides, variations using arylboronic acids have been developed, often involving an in-situ conversion or a different mechanistic pathway. The catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org The use of this compound has been specifically noted as a reactant in the synthesis of biaryl amides, which are investigated for their activity as muscarinic acetylcholine (B1216132) receptor agonists. sigmaaldrich.com

Reaction NameCatalyst MetalTypical Substrates for ArylationKey Features
Chan-Lam Amination Copper (Cu)Arylboronic AcidsOften aerobic, mild conditions, couples two nucleophilic partners. organic-chemistry.orgnrochemistry.com
Buchwald-Hartwig Amination Palladium (Pd)Aryl Halides/TriflatesBroad substrate scope, requires specialized ligands. wikipedia.orgacsgcipr.org
C-S Bond Formation, Including Thioether Synthesis

Aryl thioethers are prevalent motifs in biologically active molecules and functional materials. The formation of carbon-sulfur (C-S) bonds using this compound is a powerful strategy for synthesizing these structures. researchgate.net Similar to C-N coupling, copper-catalyzed reactions are at the forefront of modern C-S bond formation.

In a typical procedure, an arylboronic acid is coupled with a thiol (R-SH) in the presence of a copper catalyst (e.g., CuSO₄) and a base. researchgate.net This method avoids the use of often odorous and easily oxidized thiolate salts required in classical nucleophilic aromatic substitution. The reaction is believed to follow a pathway analogous to the Chan-Lam amination, involving the transmetalation of the 3-chloro-4-methylphenyl group to a copper center, followed by coupling with the sulfur nucleophile. This approach is valued for its operational simplicity and its tolerance of a wide range of functional groups on both the boronic acid and the thiol. researchgate.net

Another relevant transformation is the Liebeskind-Srogl cross-coupling, which can involve the reaction of thioesters with boronic acids, catalyzed by palladium in the presence of a copper(I) cofactor. nih.gov While this reaction typically forms ketones, decarbonylative variants can lead to thioethers, showcasing the versatility of boronic acids in complex catalytic systems. nih.gov

Coupling PartnersCatalyst SystemProductSignificance
This compound + Thiol (R-SH)Cu-based (e.g., CuSO₄)3-Chloro-4-methylphenyl thioetherDirect and reliable route to aryl sulfides. researchgate.net
Thioester + Arylboronic AcidPd-catalyst + Cu-cofactorKetone or Thioether (decarbonylative)Access to diverse structures from common precursors. nih.gov

Emerging Functionalization Strategies Beyond Traditional Cross-Coupling

Recent advances in synthetic methodology have unlocked new reaction pathways for arylboronic acids that move beyond the conventional two-electron transmetalation/reductive elimination cycle. These emerging strategies enable novel and powerful functionalizations.

Intramolecular Aromatic Carbenoid Insertion for Polycyclic Systems

A significant and highly specialized application of this compound is its use as a reactant in the synthesis of fluorenes via intramolecular aromatic carbenoid insertion. sigmaaldrich.com In this type of transformation, the boronic acid is typically part of a larger precursor molecule that also contains a diazo group. Upon activation with a transition metal catalyst (often rhodium or copper), the diazo compound generates a highly reactive carbenoid. This carbenoid can then insert into a C-H bond of the pendant aryl ring derived from the boronic acid, leading to the formation of a new five-membered ring and constructing the polycyclic fluorene (B118485) core. The specific substitution on the boronic acid influences the electronic properties and steric environment of the aromatic ring, thereby affecting the regioselectivity and efficiency of the C-H insertion step.

Decarbonylative Cross-Coupling of Aromatic Esters

Aryl esters, once considered relatively inert in cross-coupling, can now be used as arylating agents through nickel-catalyzed decarbonylative reactions. In this process, an arylboronic acid, such as this compound, couples with an aromatic ester. rsc.org The reaction proceeds via the cleavage of the aryl C-O bond of the ester, with the ester's carbonyl group being released as carbon monoxide (CO). This strategy is advantageous as it utilizes readily available and stable aryl esters as coupling partners, expanding the toolkit for biaryl synthesis beyond the more common aryl halides and triflates. rsc.org The use of an inexpensive nickel catalyst further enhances the appeal of this method. rsc.org

Functionalization via Aryl Radical Transfer Pathways

A paradigm shift in the reactivity of arylboronic acids involves their use as precursors to aryl radicals. rsc.orgrsc.org While traditional cross-coupling is understood to proceed via two-electron organometallic intermediates, a growing body of research shows that arylboronic acids can undergo single-electron oxidation to generate aryl radicals. rsc.orgbohrium.com This oxidative carbon-boron bond cleavage can be promoted by catalytic systems such as manganese(III) acetate, or combinations like Ag(I)/persulfate and Fe(II)/persulfate. rsc.orgbohrium.com

The resulting 3-chloro-4-methylphenyl radical is a highly reactive intermediate that can participate in a variety of transformations not accessible through conventional pathways. This includes the arylation of electron-deficient heterocycles and quinones. rsc.org This radical transfer pathway represents a novel mode of activation for boronic acids, enabling functionalizations under distinct, non-traditional conditions. rsc.org

Post-Transmetallation Modification for Access to Electrophilic Arylating Agents

In a standard Suzuki-Miyaura cycle, the transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium(II) center, forming an arylpalladium(II) intermediate. rsc.org This species typically undergoes reductive elimination directly with its coupling partner. However, advanced strategies seek to intercept this arylpalladium(II) complex after it is formed but before reductive elimination. While direct conversion to a broadly applicable electrophilic arylating agent is not a common pathway, the concept of modifying this intermediate is an area of mechanistic exploration. For instance, processes like migratory insertion, where a molecule like CO or an alkene inserts into the Pd-Aryl bond, represent a form of post-transmetalation modification. Furthermore, controlling the speciation and reactivity of organoboron compounds is critical, as demonstrated in chemoselective transmetalation processes where an arylboronic acid is chosen to react in preference to an organoboron pinacol (B44631) ester, enabling complex homologation reactions. st-andrews.ac.uk The ability to control these steps allows for the potential development of new catalytic cycles where the reactivity of the transmetalated aryl group is diverted toward novel outcomes beyond simple cross-coupling.

Synthesis of Structurally Complex Scaffolds (e.g., 4-Substituted 2(5H)-furanones)

The 2(5H)-furanone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The development of efficient methods for the introduction of diverse substituents onto this heterocyclic ring is of significant interest in medicinal chemistry and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the C-C bond formation required to synthesize 4-substituted 2(5H)-furanones. In this context, this compound serves as a key building block for the introduction of the 3-chloro-4-methylphenyl moiety.

Detailed research has demonstrated a facile and efficient route for the synthesis of 4-substituted 2(5H)-furanones through the palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with various arylboronic acids. organic-chemistry.orgcapes.gov.brresearchgate.netpku.edu.cn While the specific use of this compound is not explicitly detailed in广-ranging studies, the established methodology provides a robust framework for its application.

The reaction typically involves the coupling of an electrophilic furanone derivative, such as 4-tosyl-2(5H)-furanone, with the nucleophilic this compound in the presence of a palladium catalyst and a base. The tosyl group on the furanone ring serves as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle.

A general reaction scheme for the synthesis of 4-(3-Chloro-4-methylphenyl)-2(5H)-furanone is presented below:

Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of 4-tosyl-2(5H)-furanone with this compound.

The optimal reaction conditions, as established in related syntheses, typically involve the use of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) source and a phosphine ligand. mdpi.comnih.govresearchgate.net A base, commonly an aqueous solution of potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The reaction is generally carried out in a suitable solvent system, such as a mixture of toluene (B28343) and water or THF and water, at elevated temperatures to ensure a reasonable reaction rate.

The following interactive data table summarizes the key components and expected product for the synthesis of 4-(3-Chloro-4-methylphenyl)-2(5H)-furanone based on established protocols for similar transformations. organic-chemistry.orgcapes.gov.brresearchgate.net

Reactant 1Reactant 2CatalystBaseSolventProduct
4-Tosyl-2(5H)-furanoneThis compoundPd(PPh₃)₄K₂CO₃ (aq)Toluene/Water4-(3-Chloro-4-methylphenyl)-2(5H)-furanone

This synthetic strategy offers a direct and modular approach to access 4-aryl-2(5H)-furanones, a class of compounds with significant potential in various fields of chemical research. The availability of a wide range of boronic acids, including this compound, allows for the systematic exploration of structure-activity relationships in newly synthesized furanone derivatives.

Role in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Molecules Incorporating the 3-Chloro-4-methylphenylboronic Acid Moiety

Boronic acids are highly valued in medicinal chemistry, primarily for their role as key reagents in coupling reactions like the Suzuki-Miyaura coupling. chem-space.com This reaction is one of the most frequently used methods for creating carbon-carbon bonds to form biaryl structures, which are common motifs in bioactive molecules. chem-space.com this compound serves as a versatile reactant in the synthesis of complex molecules, allowing for the introduction of the 3-chloro-4-methylphenyl group into a target structure. sigmaaldrich.comtcichemicals.com This specific substitution pattern, featuring a chlorine atom and a methyl group, can influence the resulting molecule's steric and electronic properties, which in turn can affect its binding affinity, selectivity, and pharmacokinetic profile. The presence of the chlorine atom, in particular, can have profound effects on a drug candidate's properties.

Applications in Drug Discovery and Development Programs

The utility of this compound is demonstrated by its application as a reactant in the synthesis of compounds targeting various receptors and enzymes. sigmaaldrich.com

Selective activators of the M1 subtype of muscarinic acetylcholine (B1216132) receptors (mAChRs) are considered a promising therapeutic approach for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. nih.govnih.gov A class of molecules known as biaryl amides has been identified as novel and subtype-selective M1 agonists. nih.gov The synthesis of these potent and selective M1 agonists involves the use of this compound as a key reactant. sigmaaldrich.com The general synthetic strategy often employs a Suzuki coupling reaction to form the crucial biaryl scaffold of the final active compound. nih.gov

The transient receptor potential vanilloid 1 (TRPV1) ion channel is a key mediator of pain sensation and is a major target for the development of new analgesics for chronic pain. nih.govwisconsin.edu this compound is used as a reactant in the synthesis of novel TRPV1 antagonists. sigmaaldrich.com Its incorporation into the final molecule contributes to the specific structure required for antagonizing the TRPV1 channel, highlighting its role in generating diverse chemical entities for screening in drug discovery programs.

Boronic Acid Functionality in Enzyme Inhibition and Protein Binding

The boronic acid group, -B(OH)₂, is not merely a synthetic handle but is itself a key pharmacophore responsible for the biological activity of many inhibitors. Its ability to form reversible covalent bonds is central to its mechanism of action. nih.gov

The proteasome is a multi-protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy, particularly for multiple myeloma. wikipedia.orgnih.gov Dipeptidyl boronic acids are a class of potent and selective proteasome inhibitors. nih.gov The first-in-class proteasome inhibitor, bortezomib (B1684674), is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the proteasome. nih.gov

The mechanism involves the boron atom of the boronic acid, which is a Lewis acid, forming a stable but reversible tetrahedral complex with the hydroxyl group of the catalytically active threonine residue (Thr1) in the proteasome's active site. desy.denih.gov This interaction blocks the proteasome's function, leading to a buildup of regulatory proteins, which in turn can trigger programmed cell death (apoptosis) in cancer cells. nih.gov The success of bortezomib has spurred the development of next-generation boronic acid-based proteasome inhibitors, such as ixazomib, the first orally available proteasome inhibitor. nih.govmdpi.com

Table 1: Research Applications of this compound and Related Boronic Acids

Application AreaTargetRole of Boronic AcidKey Findings
M1 Agonists Muscarinic Acetylcholine Receptor M1Reactant in Suzuki coupling to form biaryl amide core structure. sigmaaldrich.comnih.govLed to the identification of potent and subtype-selective M1 agonists for potential CNS disorder treatment. nih.gov
TRPV1 Antagonists Transient Receptor Potential Vanilloid 1Reactant for derivatization to synthesize novel antagonist structures. sigmaaldrich.comUsed to create compounds for screening as potential analgesics for chronic pain. nih.govwisconsin.edu
Proteasome Inhibition 20S Proteasome (Threonine Protease)The boronic acid moiety acts as a "warhead," forming a reversible covalent bond with the active site threonine. desy.denih.govBoronic acid-containing drugs (e.g., bortezomib, ixazomib) are effective cancer therapeutics, particularly for multiple myeloma. nih.govmdpi.com

The versatility of the boronic acid functional group stems from its unique ability to interact with various biological molecules.

Interaction with Amino Acids and Peptides: Boronic acids can form reversible covalent interactions with specific amino acid side chains within a protein's active site. nih.gov The empty p-orbital of the boron atom makes it an excellent electron pair acceptor (Lewis acid). It readily interacts with nucleophilic residues such as the serine hydroxyl group (-CH₂OH), forming a stable tetrahedral boronate adduct. nih.gov This is the basis for the potent inhibition of serine proteases. nih.govnih.gov Boronic acids can also interact with other residues like histidine and lysine. nih.gov This targeted interaction allows for the design of highly specific enzyme inhibitors.

Interaction with Nucleoside Triphosphates: Boronic acids are well-known for their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.gov Sugars, including the ribose component of nucleosides and nucleoside triphosphates, contain such diol groups. This property has been exploited to synthesize boronic acid-labeled nucleoside triphosphates. oup.com These modified nucleotides can be incorporated into DNA and RNA through enzymatic polymerization, opening avenues for developing novel diagnostic and therapeutic tools, such as DNA-based sensors or agents for boron neutron capture therapy. oup.compasteur.frnih.gov

Broader Biological Applications of Arylboronic Acids

Beyond their utility as synthetic intermediates, arylboronic acids have found diverse applications as functional molecules in their own right. nih.govrsc.org Their utility stems from the unique reactivity of the boronic acid group, which can engage in various interactions that are highly relevant in biological systems. nih.gov These applications range from enzyme inhibition and molecular sensing to the construction of stimuli-responsive materials for targeted therapeutic delivery. nih.govnih.gov The versatility of arylboronic acids allows them to be used in creating sophisticated tools that can detect biological markers, interfere in signaling pathways, and deliver therapeutic agents with high precision. nih.govnih.gov

The foundation of arylboronic acids' role in molecular recognition lies in their ability to form strong, reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govmdpi.com This interaction results in the formation of stable five- or six-membered cyclic boronate esters. mdpi.com

Key Principles:

Diol Binding: The boronic acid group acts as a Lewis acid, accepting a pair of electrons from a hydroxyl group, which facilitates the cyclization reaction with a neighboring hydroxyl group. nih.govmdpi.com This binding is most effective with cis-diols found on five-membered rings compared to those on six-membered rings. nih.gov

pH Dependence: The interaction is highly pH-dependent. Boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. nih.gov The tetrahedral form is more active in binding diols, and its formation is favored at pH values above the pKa of the boronic acid. researchgate.net The pKa can be tuned by adding electron-withdrawing or electron-donating substituents to the aryl ring. mdpi.commdpi.com

Signal Transduction: This binding event can be coupled with a signaling mechanism, most commonly optical (colorimetric or fluorescent) or electrochemical. nih.govmdpi.com In a typical sensor design, the binding of the target diol-containing analyte displaces an indicator molecule from the boronic acid receptor, causing a change in color or fluorescence that can be quantified. nih.gov

These principles have enabled the development of sensors for a wide array of biologically significant molecules that contain diol motifs.

Table 1: Arylboronic Acid-Based Molecular Recognition

Target Analyte Class Specific Examples Principle of Recognition
Saccharides Glucose, Fructose, Galactose Reversible boronate ester formation with the saccharide's cis-diol groups. nih.govresearchgate.net
Glycoproteins & Glycans Sialic Acid, Heparin Binding to diol moieties present on the carbohydrate chains of glycoproteins and polysaccharides. nih.govnih.gov
Catecholamines Dopamine, L-DOPA Interaction with the 1,2-diol (catechol) group of the neurotransmitter. nih.gov
Ribonucleic Acids (RNAs) Messenger RNA (mRNA) Specific binding to the 2',3'-cis-diol group present at the 3'-terminus of RNA. mdpi.com

| Adenosine Triphosphate (ATP) | ATP | Recognition of the ribose moiety's cis-diol structure. nih.gov |

The unique chemical reactivity of arylboronic acids has been harnessed to create "smart" polymeric materials that can respond to specific biological stimuli. nih.govrsc.org These materials are at the forefront of advanced drug delivery and diagnostics. researchgate.netdntb.gov.ua

Stimuli-Responsive Drug Delivery: Arylboronic acid-functionalized nanomaterials are designed to release their therapeutic payload in response to specific triggers within the body, enhancing efficacy and reducing side effects. nih.govnih.gov

Glucose-Responsive Systems: Polymeric materials functionalized with arylboronic acids can undergo a structural change in the presence of glucose. This principle is widely explored for developing "closed-loop" insulin (B600854) delivery systems for diabetes management, where insulin is released from a hydrogel or nanoparticle only when blood glucose levels are high. nih.govresearchgate.net

pH-Responsive Systems: The pH-dependent nature of the boronic acid-diol interaction allows for drug release in acidic environments. nih.gov This is particularly useful for targeting tumor microenvironments, which are typically more acidic than healthy tissues.

ROS-Responsive Systems: The carbon-boron bond in arylboronic acids is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide. nih.gov Since many disease states, including cancer and inflammation, are associated with elevated ROS levels, polymers crosslinked by boronate esters can be designed to degrade and release drugs specifically at these sites. nih.govrsc.org

Sialic Acid Targeting: Many cancer cells overexpress sialic acid on their surfaces. nih.gov Nanoparticles decorated with phenylboronic acid can use this as a targeting ligand, binding selectively to cancer cells to deliver chemotherapy agents. nih.govresearchgate.net

Functionalized Polymeric Materials: Incorporating arylboronic acids into polymer backbones or as pendant groups yields materials with dynamic properties. nih.gov

Self-Healing Hydrogels: Hydrogels crosslinked via dynamic covalent boronate ester bonds can exhibit self-healing properties. nih.gov When the material is damaged, the reversible nature of the bonds allows them to reform, restoring the gel's structure. rsc.org

Injectable Scaffolds: These self-healing and stimuli-responsive properties make boronic acid-functionalized polymers suitable for creating injectable scaffolds for tissue engineering and regenerative medicine.

Biosensors and Diagnostics: Polymeric materials containing arylboronic acids are used to fabricate biosensors for detecting glucose and other biological diols. researchgate.net These can take the form of films, microgels, or nanoparticles that provide a measurable response to the target analyte. researchgate.netdntb.gov.ua

Table 2: Applications of Arylboronic Acid-Functionalized Materials

Application Area Material Type Stimulus/Target Mechanism
Drug Delivery Hydrogels, Micelles, Nanoparticles Glucose Competitive binding of glucose displaces the drug or alters polymer structure, triggering release. nih.gov
Cancer Therapy Nanocarriers Low pH, High ROS pH-sensitive degradation of boronate ester crosslinks or oxidation of the C-B bond leads to drug release. nih.govnih.gov
Targeted Delivery Nanoparticles Sialic Acid Boronic acid moieties on the nanoparticle surface bind to sialic acid on cancer cells. nih.govresearchgate.net

| Tissue Engineering | Hydrogels | Physical Damage | Reversible boronate ester crosslinks allow the material to self-heal. nih.govrsc.org |

Catalytic Applications and Mechanistic Insights

Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) has emerged as a significant strategy in organic synthesis, offering a mild and selective alternative for the activation of substrates containing hydroxyl groups, such as carboxylic acids and alcohols. researchgate.net This catalytic mode avoids the need for stoichiometric activating reagents, which are often wasteful and toxic, thereby enhancing atom and step economy. researchgate.netrsc.org The catalytic activity of arylboronic acids is influenced by their electronic properties and the nature of substituents on the aromatic ring. ualberta.carsc.org

Direct Activation and Functionalization of Hydroxyl Groups

Arylboronic acids are effective catalysts for the direct activation and subsequent functionalization of hydroxyl-containing compounds. ualberta.ca This activation occurs through the formation of a reversible covalent bond between the boronic acid and the hydroxyl group, which enhances the electrophilicity of the substrate and facilitates its reaction with a nucleophile. rsc.orgualberta.caresearchgate.net

Boronic acid catalysis is a versatile strategy for the direct activation of carboxylic acids, alcohols, and oximes. ualberta.ca By forming a transient covalent bond with the hydroxyl group, the boronic acid activates these substrates for further chemical transformations. ualberta.ca This approach is valuable as it bypasses the need for pre-functionalization of the hydroxyl group, which is often required in traditional synthetic methods. bath.ac.uk

The activation of carboxylic acids by boronic acids proceeds through the formation of a mixed anhydride (B1165640) intermediate, which activates the carboxylic acid towards nucleophilic attack. nih.gov In the case of alcohols, electron-deficient arylboronic acids can polarize the C–O bond, facilitating reactions like Friedel-Crafts alkylation. ualberta.ca Boronic acids have also been shown to activate the N-OH bond of oximes, enabling reactions like the Beckmann rearrangement under mild conditions. acs.orgorganic-chemistry.org

One of the most well-developed applications of boronic acid catalysis is in direct amidation reactions, which form a crucial amide bond from a carboxylic acid and an amine. nih.govnih.gov Arylboronic acids, including those with electron-withdrawing groups, have proven to be highly efficient catalysts for this transformation, generating water as the only byproduct. acs.org The reaction is believed to proceed through an acyloxyboronic acid intermediate formed from the carboxylic acid and the boronic acid catalyst. rsc.orgresearchgate.net The removal of water is often essential for the reaction to proceed to completion. rsc.orgresearchgate.net

The general mechanism for boronic acid-catalyzed amidation has been a subject of detailed study. While a mechanism involving a monomeric acyloxyboron intermediate has been commonly accepted, recent research suggests alternative pathways may be at play. nih.govrsc.org These alternative mechanisms propose the formation of dimeric boron-containing species that activate the carboxylic acid while delivering the amine nucleophile. nih.govrsc.org It has been established that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.gov

The utility of boronic acid catalysis has been extended to solid-phase amidation. thieme-connect.com Solid-supported arylboronic acid catalysts have been developed, which offer advantages such as easy separation from the reaction mixture and the potential for catalyst reuse. thieme-connect.comrsc.orgresearchgate.net These heterogeneous catalysts have shown broad substrate applicability and, in some cases, higher reactivity compared to their homogeneous counterparts, suggesting possible cooperative effects within the solid support. rsc.org

Table 1: Examples of Amidation Reactions Catalyzed by Arylboronic Acids

Carboxylic Acid Amine Catalyst Conditions Yield Reference
Benzoic acid 4-Phenylbutylamine 3,5-Bis(trifluoromethyl)phenylboronic acid Toluene (B28343), reflux High nih.gov
Various Various 5-Methoxy-2-iodophenylboronic acid Room Temperature High acs.org
Various Various Solid-supported 4-styreneboronic acid Various up to 92% researchgate.net
Optically active α-hydroxycarboxylic acids Benzylamine 3,4,5-Trifluorobenzeneboronic acid Toluene, reflux High, no loss of enantiomeric purity acs.org

Note: This table presents generalized findings from the literature. Specific yields and conditions vary depending on the exact substrates and catalyst used.

Arylboronic acids, particularly those that are electron-deficient, have been successfully employed as catalysts in Friedel-Crafts alkylation reactions. nih.gov This reaction involves the alkylation of an aromatic ring with an alcohol, typically a benzylic or allylic alcohol, as the alkylating agent. nih.govresearchgate.net The boronic acid catalyst activates the alcohol by polarizing or ionizing the C-O bond, generating a carbocationic intermediate that is then attacked by the electron-rich arene. ualberta.canih.gov This method provides a direct and atom-economical route to unsymmetrical diarylmethanes and other alkylated aromatic compounds, with water as the sole byproduct. rsc.orgresearchgate.net

The catalytic efficiency can be enhanced by using a co-catalyst. For instance, the combination of an arylboronic acid with perfluoropinacol (B1203177) has been shown to improve reactivity in the Friedel-Crafts benzylation of electronically deactivated alcohols. rsc.org It is proposed that these two components condense to form a more electrophilic and Lewis acidic boronic ester in situ, which is more effective at activating the alcohol. researchgate.netrsc.org Similarly, a combination of pentafluorophenylboronic acid and oxalic acid has been effective in the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols. nih.gov

Boronic acids have been identified as efficient organocatalysts for the Beckmann rearrangement, a reaction that converts oximes into amides or lactams. acs.orgorganic-chemistry.orgorganic-chemistry.org This catalytic approach offers a milder and more chemoselective alternative to traditional methods that often require strong acids or harsh conditions. organic-chemistry.org The reaction is typically performed with a catalytic amount of a boronic acid, often with an additive like perfluoropinacol, under ambient conditions. acs.orgorganic-chemistry.org

The mechanism of the boronic acid-catalyzed Beckmann rearrangement is thought to involve the direct and chemoselective activation of the oxime's N-OH bond. acs.org Mechanistic studies, including isotopic labeling, support a true catalytic pathway that involves a boron-induced transesterification to form an acyl oxime intermediate. acs.org This intermediate then undergoes a unimolecular rearrangement. acs.orgorganic-chemistry.org The boronyl group plays an active role in both the transesterification and rearrangement steps. acs.org The use of perfluoropinacol is believed to generate a transient, highly electrophilic boronic ester that accelerates the initial rate-limiting transesterification step. acs.org

Synergistic Catalytic Effects in Boronic Acid Systems

The catalytic activity of boronic acids can be enhanced through synergistic effects, where the boronic acid works in concert with another catalytic species or is part of a system that promotes higher reactivity. nih.govacs.org This can involve dual catalytic systems or the use of co-catalysts that modify the properties of the boronic acid catalyst. ualberta.ca

An example of a synergistic system is the use of perfluoropinacol as a co-catalyst with an arylboronic acid in Friedel-Crafts alkylations. rsc.org The in situ formation of a highly electrophilic boronic ester is believed to be responsible for the increased reactivity. rsc.org Another approach involves the development of bifunctional catalysts where a Lewis basic site is tethered to the boronic acid, which can help to stabilize reaction intermediates and enhance reactivity or selectivity. bath.ac.uk

Furthermore, boronic acid catalysis has been successfully merged with other catalytic modes, such as photoredox catalysis. nih.govacs.org In one example, the synergistic combination of methylboronic acid and a photoredox catalyst enabled the regio- and stereoselective alkylation of unprotected saccharides. nih.govacs.org Mechanistic investigations suggest that the formation of a tetracoordinate boron species is crucial for this transformation. nih.govacs.org Such dual catalytic approaches expand the scope of boronic acid catalysis to new types of transformations. ualberta.ca

Transition Metal-Catalyzed Processes

Palladium Catalysis in Cross-Coupling Reactions

3-Chloro-4-methylphenylboronic acid is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. fishersci.co.uklibretexts.org This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, and it is a cornerstone of modern synthetic chemistry for creating biaryl and styrene (B11656) compounds. libretexts.org The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The process begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a Pd(II) intermediate. libretexts.org Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process often facilitated by a base. libretexts.org The final step is reductive elimination, where the two organic fragments are coupled to form the final product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. rsc.org

The choice of palladium precursor, ligands, and reaction conditions significantly impacts the efficiency and scope of the Suzuki-Miyaura reaction. Common palladium sources include palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org The ligands, often bulky and electron-rich phosphines, are crucial for stabilizing the palladium catalyst and promoting high turnover numbers. libretexts.org The reaction conditions are generally mild, and the use of aqueous solvents is possible, which is advantageous for green chemistry applications. fishersci.co.uk

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions
Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield
Aryl/Vinyl HalideAryl/Vinyl Boronic Acid/EsterPd(0) complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + LigandK₂CO₃, K₃PO₄, Cs₂CO₃Water, Primary/Secondary AlcoholGood to Excellent fishersci.co.ukresearchgate.net
Aryl ChloridesAryl Boronic AcidsPd(OAc)₂/NiXantphosNot specifiedNot specified>90% (average) researchgate.net
Aryl ChloridesAryl Boronic AcidsPd/BI-DIME or Pd/2Not specifiedNot specifiedHigh yields for sterically demanding substrates mdpi.com

Copper Catalysis for Diverse Transformations (e.g., C-S Coupling, Oxidative Homocoupling)

Copper catalysts offer a valuable alternative to palladium for various transformations involving arylboronic acids, including C-S coupling and oxidative homocoupling. The oxidative homocoupling of arylboronic acids to form symmetrical biaryls is a significant reaction, though it can also be an undesired side reaction in cross-coupling processes. nih.govubc.ca Understanding its mechanism is crucial for controlling reaction selectivity. nih.govubc.ca

Mechanistic studies reveal that the copper-catalyzed homocoupling of arylboronic acids in the presence of a base like hydroxide (B78521) or methoxide (B1231860) proceeds through the formation of a mixed Cu-(μ-OH)-B intermediate, facilitating the B-to-Cu(II) transmetalation. ubc.ca A second transmetalation to form a bis-aryl Cu(II) complex is generally disfavored. Instead, organocopper(II) dimers can form and undergo a coupled transmetalation-electron transfer (TET) to generate bis-organocopper(III) complexes, which then readily undergo reductive elimination to yield the biaryl product. ubc.ca Controlling factors such as pH, catalyst loading, and the use of bidentate ligands can help to minimize this homocoupling when cross-coupling is the desired outcome. nih.gov

Beyond homocoupling, copper catalysis is employed in C-N and C-S bond-forming reactions. For instance, copper-catalyzed C-N cross-coupling of arylboronic acids with amines can be achieved, sometimes with chelation assistance to direct the reaction.

Nickel Catalysis, Including Decarbonylative Cross-Coupling

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. nih.govelsevierpure.com A notable application is the decarbonylative cross-coupling of aryl esters with arylboronic acids. elsevierpure.comnih.govmdpi.com In this transformation, the ester group effectively acts as a leaving group, and a C-C bond is formed between the aryl group of the ester and the arylboronic acid, with the concurrent loss of carbon monoxide. elsevierpure.commdpi.com

This methodology is advantageous as it utilizes readily available and abundant carboxylic acid derivatives as starting materials. elsevierpure.commdpi.com A typical catalyst system for this reaction consists of a nickel(0) precursor, such as Ni(cod)₂, and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃). nih.gov The reaction is tolerant of a wide range of functional groups on both the ester and the boronic acid, allowing for the synthesis of diverse biaryl compounds. nih.gov Theoretical calculations have been employed to elucidate the mechanistic details of this unusual decarbonylative coupling process. elsevierpure.commdpi.com

Heterogeneous Catalysis Using Immobilized Systems (e.g., Zeolite, Chitosan-Supported Catalysts)

To address challenges associated with catalyst recovery and reuse in homogeneous catalysis, this compound can be utilized in reactions employing heterogeneous catalysts. These systems involve immobilizing the active metal catalyst onto a solid support.

Zeolite-Supported Catalysts: Copper(I)-exchanged zeolites, particularly CuI-USY, have proven to be effective heterogeneous catalysts for the oxidative homocoupling of arylboronic acids. nih.govdntb.gov.uaresearchgate.net These reactions can be conducted under mild conditions, often in methanol, without the need for additional additives. nih.govdntb.gov.uaresearchgate.net The zeolite framework provides a porous structure with accessible and well-defined active sites. nih.gov The CuI-USY catalyst demonstrates good functional group tolerance and can be readily recovered and reused multiple times without a significant loss of activity. nih.govdntb.gov.uaresearchgate.netnih.gov

Chitosan-Supported Catalysts: Chitosan (B1678972), a natural biopolymer, serves as an excellent support for palladium catalysts used in Suzuki-Miyaura cross-coupling reactions. researchgate.netrsc.org Palladium nanoparticles can be stabilized on magnetic chitosan, creating a catalyst (e.g., Pd@IO-Chitosan) that is highly efficient in aqueous media. researchgate.net This system allows for very low palladium loading and the catalyst can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with sustained catalytic activity. researchgate.netnih.gov The amine groups on the chitosan support are thought to enhance the activity of the palladium catalyst. rsc.org

Table 2: Comparison of Heterogeneous Catalyst Systems
Catalyst SystemReaction TypeKey AdvantagesTypical Conditions
CuI-USY (Zeolite)Oxidative HomocouplingReusable, no additives needed, mild conditions nih.govdntb.gov.uaresearchgate.netMethanol, warm temperature nih.govdntb.gov.uaresearchgate.net
Pd@IO-ChitosanSuzuki-Miyaura CouplingMagnetically separable, reusable, effective in water, low Pd loading researchgate.netnih.govAqueous media, may require phase transfer agent researchgate.netrsc.org

Metal-Free Catalysis and Organocatalysis (e.g., Graphite-Catalyzed Ipso-Functionalization)

In a move towards more sustainable and cost-effective chemical synthesis, metal-free catalytic systems have been developed for reactions involving arylboronic acids. Graphite (B72142) has been identified as an effective and recyclable carbocatalyst for the ipso-functionalization of phenylboronic acids in an aqueous medium. This process allows for the conversion of the C-B bond into C-O, C-N, and other C-X bonds to produce valuable compounds like phenols, anilines, and nitroarenes without the need for any metals, ligands, or harsh oxidants.

The ipso-hydroxylation of this compound, for example, can be achieved using graphite as the catalyst and air as the oxidant in water. The delocalized π-electron system of graphite is believed to play a crucial role in stabilizing radical intermediates, thereby facilitating the reaction. This method exhibits broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid. The heterogeneous nature of graphite allows for its easy recovery and reuse without significant loss of structural integrity or catalytic activity.

Computational and Theoretical Studies

Quantum Chemical Calculations on Reactivity, Selectivity, and Reaction Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and, consequently, the reactivity of molecules. nih.govmdpi.com These methods can determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals indicate sites prone to electrophilic or nucleophilic attack, thereby elucidating the molecule's reactivity and selectivity in chemical reactions. mdpi.com

For boronic acids, these calculations are crucial for understanding their role in widely used reactions like the Suzuki-Miyaura cross-coupling. sigmaaldrich.com The energetics of the reaction, including the stability of intermediates and the energy barriers of transition states, can be calculated to predict reaction feasibility and outcomes. nih.gov For instance, the standard molar enthalpies of formation (ΔfH°m) for related chlorinated aromatic compounds have been determined experimentally and corroborated with B3LYP computational approaches, demonstrating the accuracy of these theoretical models. nih.gov

While specific quantum chemical studies detailing the reaction energetics of 3-Chloro-4-methylphenylboronic acid are not extensively documented in the reviewed literature, the established methodologies are fully applicable. Such calculations would analyze the influence of the chloro and methyl substituents on the boronic acid group's reactivity, providing a quantitative basis for its behavior in synthesis.

Elucidation of Mechanistic Pathways via Computational Modeling (e.g., Transition States, Intermediates)

Computational modeling is a key technique for mapping the step-by-step pathway of a chemical reaction. rsc.org By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, characterizing the transient structures known as transition states and any reaction intermediates. rsc.org This provides a detailed understanding of the reaction mechanism at a molecular level.

For complex catalytic cycles, such as those involving organometallic catalysts frequently used with boronic acids, computational studies can clarify the role of each component. For example, studies on enzymes have successfully used quantum mechanical (QM) cluster models to elucidate the catalytic mechanism, including substrate protonation, deamination, electrophilic addition, and deprotonation steps, identifying the rate-limiting step for the entire process. rsc.org

Although specific computational studies on the mechanistic pathways for reactions involving this compound have not been detailed in the surveyed literature, its role as a reactant in syntheses of various therapeutic agents implies its participation in well-established mechanisms like that of the Suzuki reaction. sigmaaldrich.com Computational modeling of its specific reaction pathways would provide valuable information on the influence of its substitution pattern on transition state energies and reaction kinetics.

In Silico Modeling of Molecular Interactions, Including Biological Targets (e.g., Insulin)

In silico molecular docking and molecular dynamics simulations are powerful methods to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein. chemrxiv.orgnih.gov These techniques are fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential drug candidates. plos.org

A theoretical study was conducted to investigate the interaction between insulin (B600854) and a library of 114 different boronic acids, including this compound. chemrxiv.orgresearchgate.net Using the iGemDock computational tool, the study performed molecular docking to predict the binding affinity and interaction patterns. The stability of the complex between the boronic acid and insulin is determined by the total interaction energy, which includes contributions from hydrogen bonding, van der Waals forces, and electrostatic interactions. chemrxiv.org

In this comprehensive screening, this compound was found to interact with insulin with a total binding energy of -86.99 kcal/mol. chemrxiv.org The study identified that the most potent stabilizer of insulin in the library was 3-Benzyloxyphenylboronic acid, which showed significant interactions with the Glu21 and His5 residues of the insulin protein. chemrxiv.orgresearchgate.net

Table 1: Molecular Docking Results for Selected Boronic Acids with Insulin chemrxiv.org
CompoundTotal Energy (kcal/mol)Van der Waals Energy (kcal/mol)Hydrogen Bonding Energy (kcal/mol)
3-Benzyloxyphenylboronic acid-96.11-76.32-19.79
2-Hydroxyphenylboronic acid-88.60-64.75-23.85
4-Fluoro-3-methylphenylboronic acid-88.16-70.66-17.50
This compound-86.99-70.90-16.09
3,5-Dichlorophenylboronic acid-86.72-73.08-13.64

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. asianpubs.org QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their activities. plos.org These models can then be used to predict the activity of new, unsynthesized analogs, guiding the rational design of more potent and selective therapeutic agents. asianpubs.orgresearchgate.net

While no dedicated QSAR models for this compound were found in the reviewed literature, the data from the insulin interaction study allows for a preliminary SAR analysis. chemrxiv.org By comparing the binding energies of structurally similar compounds, one can infer the effects of different substituents:

Effect of Halogen Substitution: this compound (-86.99 kcal/mol) and 4-Fluoro-3-methylphenylboronic acid (-88.16 kcal/mol) show similar, strong binding energies, suggesting that both chlorine and fluorine at these positions are well-tolerated for insulin interaction.

Comparison with Dichloro Substitution: 3,5-Dichlorophenylboronic acid (-86.72 kcal/mol) also exhibits a comparable binding energy, indicating that multiple halogen substitutions can be accommodated within the insulin binding pocket.

A formal QSAR study would require a larger, more diverse set of analogs and their corresponding biological activities to build a statistically robust predictive model. plos.orgresearchgate.net Such a model would use calculated molecular descriptors—such as steric (e.g., Molar Refractivity), electronic (e.g., Dipole Moment), and hydrophobic (e.g., logP) parameters—to quantify the SAR. asianpubs.org

Q & A

Q. What are the typical synthetic routes for preparing 3-Chloro-4-methylphenylboronic acid, and how do reaction conditions influence yield?

The synthesis of arylboronic acids like this compound often involves halogenation or functional group interconversion. For structurally similar compounds (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid), chlorination using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (e.g., 40–60°C) is a common approach . For boronic acid derivatives, Miyaura borylation—using palladium catalysts and bis(pinacolato)diboron—is widely employed. Key factors include solvent choice (e.g., THF or dioxane), temperature (80–100°C), and protection from moisture to prevent boronic acid decomposition. Yield optimization may require iterative adjustments to catalyst loading (e.g., 1–5 mol% Pd) and reaction time (12–24 hours).

Q. What purification techniques are most effective for isolating this compound after synthesis?

Post-synthesis purification often involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and eluents like ethyl acetate/hexane. For boronic acids, acidic workup (e.g., 1M HCl) can remove unreacted starting materials, while trituration with cold diethyl ether enhances purity . Advanced methods include preparative HPLC for isomers or impurities with similar polarity. Purity verification via NMR (e.g., absence of peaks at δ 7.5–8.5 ppm for aryl halides) and LC-MS is critical.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro and 4-methyl substituents influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing chloro group at the 3-position enhances electrophilicity of the boron atom, improving oxidative addition with palladium catalysts. However, steric hindrance from the 4-methyl group may reduce coupling rates with bulky aryl halides. Comparative studies on analogs (e.g., 4-Benzyloxy-3-chlorophenylboronic acid) show that electron-donating substituents decrease reactivity, while steric shielding can mitigate protodeboronation . Kinetic studies using DFT calculations (as in ) suggest that substituent positioning alters transition-state energy, necessitating tailored base selection (e.g., Cs₂CO₃ for hindered substrates).

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Crystallization challenges include polymorphism and disorder due to the methyl group’s rotational freedom. Single-crystal X-ray diffraction using SHELXL ( ) requires low-temperature data collection (e.g., 100 K) to minimize thermal motion. For disordered regions, PART instructions and isotropic displacement parameter constraints are applied. Twinning, observed in analogs like 4-Carboxy-3-chlorophenylboronic acid ( ), may require integration with WinGX ( ) for HKLF5 format processing.

Q. How does moisture sensitivity impact experimental design for reactions involving this compound?

The boronic acid group is prone to hydrolysis, forming boroxines. In moisture-sensitive reactions (e.g., couplings under inert atmosphere), rigorous drying of solvents (e.g., molecular sieves) and reagents is essential. Safety protocols ( ) recommend using gloveboxes or Schlenk lines. Stabilization strategies include in situ protection with diols (e.g., pinacol) or employing ionic liquid matrices to suppress decomposition .

Methodological Considerations

Q. What spectroscopic and computational methods are used to analyze the electronic structure of this compound?

DFT/B3LYP calculations ( ) model frontier molecular orbitals (FMOs) to predict reactivity. Vibrational spectroscopy (IR/Raman) identifies B–O stretching modes (~1,350 cm⁻¹) and aryl-Cl vibrations (~550 cm⁻¹). NMR chemical shifts (¹¹B NMR: δ 28–32 ppm) and coupling constants (¹H-¹¹B) provide insights into boron hybridization and substituent effects.

Q. How are structural analogs of this compound utilized in high-throughput screening?

Analogs like 3-Chloro-4-(3'-bromobenzyloxy)-phenylboronic acid ( ) are used in SAR studies for drug discovery. Automated libraries leverage robotic synthesis and crystallography pipelines ( ) to screen for bioactivity (e.g., enzyme inhibition) or material properties (e.g., MOF construction).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.